molecular formula C9H20N2 B078171 3-(3-Methylpiperidin-1-yl)propan-1-amine CAS No. 14156-91-3

3-(3-Methylpiperidin-1-yl)propan-1-amine

Cat. No. B078171
CAS RN: 14156-91-3
M. Wt: 156.27 g/mol
InChI Key: ADIQUBKLXXCKLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine compounds involves multi-step processes, including deamination, esterification, and protection strategies. For instance, the 3-[14C]-isotopomer of a similar piperidine compound was prepared from (L)-serine-[3-14C] through a series of steps leading to a product with high radiochemical purity (Czeskis, 1998). Moreover, improved preparation methods for piperidinyl propionate derivatives involve protection of the amine, acylation, and deprotection, yielding products with high purity and efficiency (Snyder et al., 1998).

Molecular Structure Analysis

Molecular structure analysis of piperidine derivatives involves various spectroscopic techniques, including NMR and IR spectroscopy, to characterize the synthesized compounds. For instance, novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were characterized using 1H NMR, IR, and MS, confirming the structures of the synthesized compounds (Jing, 2010).

Scientific Research Applications

  • Synthesis of Light Stabilizers : A study by Deng Yi (2008) focused on synthesizing a polymeric hindered amines light stabilizer using a compound similar to 3-(3-Methylpiperidin-1-yl)propan-1-amine. This stabilizer showed potential in enhancing the durability and effectiveness of materials against light degradation.

  • αVβ3 Integrin Antagonists Synthesis : Hartner et al. (2004) conducted research on synthesizing αVβ3 integrin antagonists using derivatives of this compound. These antagonists have applications in treating conditions like osteoporosis and cancer, as they can inhibit abnormal cell growth and spread Hartner, F. W., et al. (2004).

  • Corrosion Inhibition : Gao, Liang, and Wang (2007) studied tertiary amines including derivatives of 3-(3-Methylpiperidin-1-yl)propan-1-amine as corrosion inhibitors for carbon steel. These compounds showed significant inhibition efficiency, making them valuable in industrial applications to enhance material longevity Gao, G., Liang, C., & Wang, H. (2007).

  • Catalytic Reactions for Cyclic Imines : Kondo, Okada, and Mitsudo (2002) researched the use of a compound similar to 3-(3-Methylpiperidin-1-yl)propan-1-amine in Ruthenium-catalyzed intramolecular oxidative amination of aminoalkenes. This process is significant in synthesizing cyclic imines and indoles, which have pharmaceutical applications Kondo, T., Okada, T., & Mitsudo, T. (2002).

  • Src Kinase Inhibitory and Anticancer Activities : Sharma et al. (2010) investigated a series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, closely related to 3-(3-Methylpiperidin-1-yl)propan-1-amine, for their Src kinase inhibitory and anticancer activities. This research contributes to developing new cancer therapies by targeting specific enzymes involved in cancer cell growth Sharma, D., et al. (2010).

properties

IUPAC Name

3-(3-methylpiperidin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9-4-2-6-11(8-9)7-3-5-10/h9H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIQUBKLXXCKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60275015
Record name 3-(3-methylpiperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylpiperidin-1-yl)propan-1-amine

CAS RN

25560-00-3, 14156-91-3
Record name 3-(2-Methyl-1-piperidyl)propylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025560003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-methylpiperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-methylpiperidin-1-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S He, K Li, B Lin, Z Hu, J Xiao, X Hu… - Journal of medicinal …, 2017 - ACS Publications
Reliance on hepatitis C virus (HCV) replicon systems and protein-based screening assays has led to treatments that target HCV viral replication proteins. The model does not …
Number of citations: 17 pubs.acs.org

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